6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole and a pyrimidine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
The synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by fluorination and amination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe for imaging biological processes due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloropyrazolo[1,5-a]pyrimidin-5-amine: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
6-Bromopyrazolo[1,5-a]pyrimidin-5-amine: Similar to the chlorinated derivative but with a bromine atom, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C6H5FN4 |
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Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-3-11-5(1-2-9-11)10-6(4)8/h1-3H,(H2,8,10) |
InChI Key |
MPXMUIXPDFPVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)F)N |
Origin of Product |
United States |
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